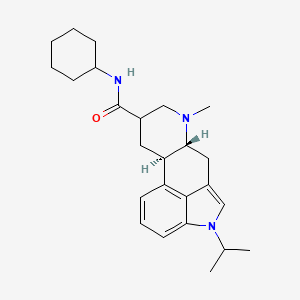
N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide, also known as Amesergide, is a chemical compound with the molecular formula C25H35N3O. It is part of the ergoline family, which is known for its diverse biological activities.
Métodos De Preparación
The synthesis of N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It has been studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter release and activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparación Con Compuestos Similares
N-Cyclohexyl-6-methyl-1-(propan-2-yl)ergoline-8-carboxamide is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Ergoline: A parent compound with a similar core structure.
Lysergic acid diethylamide (LSD): A well-known derivative with potent psychoactive effects.
Bromocriptine: A compound used in the treatment of Parkinson’s disease and other conditions.
These compounds share some structural similarities but differ in their specific chemical modifications and resulting biological activities.
Propiedades
Número CAS |
184653-22-3 |
|---|---|
Fórmula molecular |
C25H35N3O |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
(6aR,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18?,21-,23-/m1/s1 |
Clave InChI |
KEMOOQHMCGCZKH-QOYLUPDXSA-N |
SMILES isomérico |
CC(C)N1C=C2C[C@@H]3[C@H](CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
SMILES canónico |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


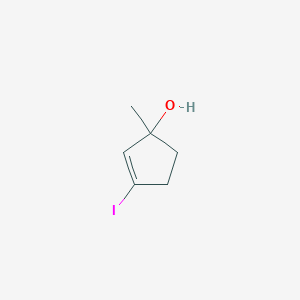
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
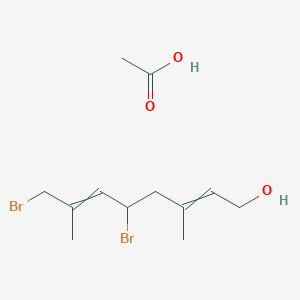
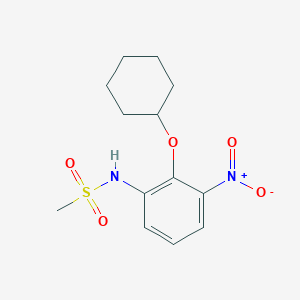
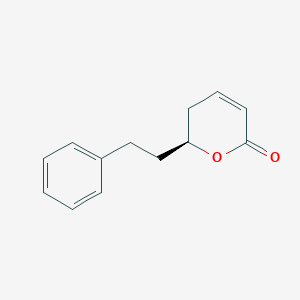
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)
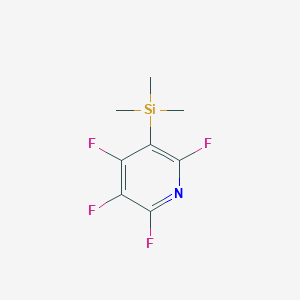
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
